(3-Amino-5-methoxyphenyl)methanol

Description

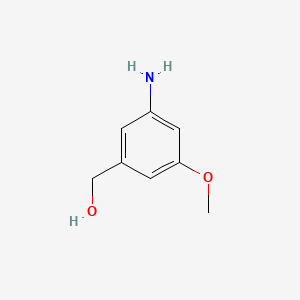

(3-Amino-5-methoxyphenyl)methanol (CAS: 148459-54-5) is an aromatic amino alcohol with the molecular formula C₈H₁₁NO₂. It features a methanol group (-CH₂OH) at the benzylic position, an amino group (-NH₂) at the 3-position, and a methoxy group (-OCH₃) at the 5-position of the benzene ring. This compound is typically synthesized via LiAlH₄ reduction of precursor esters or nitriles, yielding a pale yellow solid with a melting point of 47–50°C (). Key spectroscopic data includes:

- ¹H NMR (CDCl₃): δ 6.31–6.38 (3H, aromatic), 4.39 (2H, -CH₂OH), 3.77–3.79 (3H, -OCH₃ and -NH₂) .

- ¹³C NMR (CDCl₃): δ 160.61 (C-OCH₃), 147.49–143.13 (aromatic carbons), 64.98 (-CH₂OH), 54.78 (-OCH₃) .

Its primary applications include medicinal chemistry, particularly as a precursor for histone deacetylase 8 (HDAC8) ligands, where the amino and hydroxyl groups participate in hydrogen-bonding interactions critical for binding .

Properties

IUPAC Name |

(3-amino-5-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-11-8-3-6(5-10)2-7(9)4-8/h2-4,10H,5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBQVGJBNCBRABM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40708477 | |

| Record name | (3-Amino-5-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40708477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261566-52-2 | |

| Record name | (3-Amino-5-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40708477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-5-methoxyphenyl)methanol can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound, (3-Nitro-5-methoxyphenyl)methanol, using a reducing agent such as lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) at low temperatures . The reaction mixture is typically stirred overnight, followed by quenching with an aqueous potassium hydroxide (KOH) solution and extraction with ethyl acetate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reduction processes, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-5-methoxyphenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a formyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to (3-Amino-5-methoxyphenyl)methane using strong reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or sulfonamides when reacted with acyl chlorides or sulfonyl chlorides, respectively.

Common Reagents and Conditions

Oxidation: PCC, CrO3, or potassium permanganate (KMnO4) in solvents like dichloromethane (DCM) or acetone.

Reduction: LiAlH4 in anhydrous THF, hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like triethylamine (TEA).

Major Products Formed

Oxidation: (3-Amino-5-methoxyphenyl)formaldehyde.

Reduction: (3-Amino-5-methoxyphenyl)methane.

Substitution: Various amides and sulfonamides depending on the substituents introduced.

Scientific Research Applications

(3-Amino-5-methoxyphenyl)methanol has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving phenolic compounds.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (3-Amino-5-methoxyphenyl)methanol depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The amino and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The hydroxymethyl group can undergo metabolic transformations, further affecting its biological activity.

Comparison with Similar Compounds

Electronic Effects

- Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) group in [3-Amino-5-(trifluoromethyl)phenyl]methanol increases electrophilicity, enhancing reactivity in nucleophilic aromatic substitution compared to the methoxy group in the parent compound .

- Electron-Donating Groups: Methoxy (-OCH₃) and amino (-NH₂) groups in this compound activate the ring toward electrophilic substitution, favoring reactions like nitration or halogenation .

Hydrogen-Bonding Capacity

- The -NH₂ and -OH groups in this compound form robust hydrogen-bonding networks, critical for crystal packing () and molecular recognition in HDAC8 inhibition .

- Brominated analogs (e.g., (2-Amino-5-bromo-3-methoxyphenyl)methanol) exhibit reduced hydrogen-bonding capacity due to steric hindrance from the bulky bromo group .

Biological Activity

(3-Amino-5-methoxyphenyl)methanol, also known by its chemical identifier 1261566-52-2, is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The compound features a phenolic structure with an amino group (-NH2) at the meta position and a methoxy group (-OCH3) at the para position relative to the hydroxymethyl group (-CH2OH). This unique arrangement contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, such as histone deacetylase 8 (HDAC8), which plays a role in cancer progression. In vitro studies indicate that it exhibits nanomolar inhibitory activity against HDAC8, suggesting potential as an anticancer agent .

- Antioxidant Properties : Similar compounds have demonstrated the ability to scavenge free radicals, contributing to their antioxidant activity. This property is crucial for mitigating oxidative stress, which is linked to various diseases, including cancer.

- Binding Interactions : The amino and methoxy groups can participate in hydrogen bonding and π-π stacking interactions, enhancing the compound's binding affinity to biological receptors and enzymes.

Biological Activities

Research highlights several key biological activities associated with this compound:

- Anticancer Activity : Studies suggest that derivatives of this compound may possess anticancer properties by modulating pathways involved in cell proliferation and apoptosis. It has been explored as a potential therapeutic agent against various cancer types due to its ability to interfere with tumor growth mechanisms .

- Antimicrobial Potential : The compound has been investigated for its efficacy against certain pathogens, particularly those utilizing the 2C-methyl-D-erythritol-4-phosphate (MEP) pathway, which is essential for the survival of various bacteria and protozoa. Targeting enzymes in this pathway may lead to the development of novel antibacterial agents .

Table 1: Summary of Biological Activities

Notable Research Findings

- HDAC Inhibition : A study demonstrated that this compound acts as a potent inhibitor of HDAC8, with an IC50 value comparable to other known inhibitors. This suggests its potential utility in cancer treatment strategies aimed at epigenetic modulation .

- Antioxidant Studies : Research indicates that compounds structurally similar to this compound exhibit significant antioxidant activities, highlighting their role in reducing cellular oxidative damage.

- Pathway Targeting : Investigations into the MEP pathway reveal that this compound may disrupt essential metabolic processes in pathogenic organisms, providing a basis for developing new antimicrobial therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.